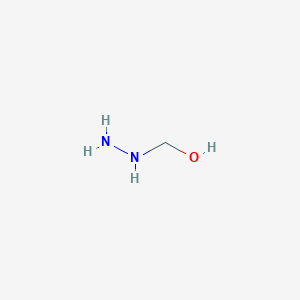

Hydrazinylmethanol

Description

Hydrazinylmethanol (C₁H₆N₂O) is a hydrazine derivative featuring a hydroxymethyl (-CH₂OH) group attached to a hydrazine (-NH-NH₂) backbone. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including condensation, nucleophilic substitution, and chelation.

Properties

IUPAC Name |

hydrazinylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O/c2-3-1-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPKXHUHROFDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315327 | |

| Record name | Methanol, hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.072 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129904-82-1 | |

| Record name | Methanol, hydrazino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129904-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinylmethanol can be synthesized through several methods. One common approach involves the reaction of hydrazine with formaldehyde under controlled conditions. The reaction typically proceeds as follows:

N2H4+CH2O→CH3N2OH

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using hydrazine hydrate and formaldehyde. The reaction is carried out in a reactor with appropriate temperature and pressure controls to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hydrazinylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Hydrazinylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing various organic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydrazinylmethanol involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodithiazinyl Hydrazine Derivatives

Structure: These compounds (e.g., 6-chloro-7-methyl-3-(2-arylmethylene-1-methyl-hydrazino)-1,1-dioxo-1,4,2-benzodithiazines) incorporate a benzodithiazine core fused with a hydrazine moiety . Synthesis: Prepared via condensation of benzodithiazinyl hydrazine with aryl carbaldehydes in ethanol under reflux, catalyzed by acetic acid . Reactivity: The hydrazine group facilitates Schiff base formation, while the sulfur-rich benzodithiazine core enhances electron-withdrawing properties. Applications: Investigated for antimicrobial and antiparasitic activities due to their heterocyclic complexity .

Comparison with Hydrazinylmethanol:

- Complexity: Benzodithiazines are more structurally complex, with fused aromatic and sulfur-containing rings. This compound’s simpler structure may offer better solubility in polar solvents.

- Functionality: Both share hydrazine reactivity, but this compound lacks the electron-deficient benzodithiazine system, limiting its use in charge-transfer applications.

(2-Hydrazinoacetyl)-mercaptobenzoxazole

Structure: Combines a mercaptobenzoxazole (sulfur-containing heterocycle) with a hydrazinoacetyl (-NH-NH-CO-) side chain . Synthesis: Produced by reacting mercaptobenzoxazole derivatives with hydrazine hydrate in methanol . Reactivity: The hydrazinoacetyl group participates in cyclization reactions, while the benzoxazole moiety provides stability and fluorescence properties. Applications: Explored as a precursor for antimicrobial agents and fluorescent probes .

Comparison with this compound:

- Side Chain: this compound’s hydroxymethyl group is less reactive than the hydrazinoacetyl group, which can form amides or heterocycles.

- Biological Activity: Mercaptobenzoxazole’s sulfur atom enhances bioavailability, whereas this compound’s alcohol group may improve water solubility for drug formulations.

(Azetidin-3-yl)methanol

Structure : A four-membered azetidine ring with a hydroxymethyl substituent (CAS: 95849-02-8) .

Synthesis : Typically derived from azetidine precursors via hydroxylation or ring-opening reactions.

Reactivity : The strained azetidine ring undergoes nucleophilic ring-opening, while the hydroxymethyl group enables esterification or etherification.

Applications : Valued in medicinal chemistry for mimicking peptide bonds and enhancing metabolic stability .

Comparison with this compound:

- Ring Strain vs. Flexibility: (Azetidin-3-yl)methanol’s rigid ring contrasts with this compound’s linear structure, affecting conformational flexibility in drug design.

- Functional Groups: this compound’s hydrazine group offers stronger nucleophilicity compared to the azetidine’s secondary amine.

Data Table: Key Properties of this compound and Analogs

Research Findings and Trends

- Synthetic Utility: this compound’s hydroxymethyl group is advantageous for introducing alcohol functionalities in hydrazine-based scaffolds, unlike sulfur-containing analogs .

- Biological Relevance: While benzodithiazines and mercaptobenzoxazole derivatives show pronounced bioactivity, this compound’s simpler structure may limit direct efficacy but enhance compatibility in prodrug designs.

- Thermodynamic Stability: Azetidine-based alcohols exhibit higher ring strain but better metabolic stability compared to this compound’s flexible backbone .

Biological Activity

Hydrazinylmethanol, a compound belonging to the hydrazone family, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a methanol moiety. This structural feature is pivotal in determining its chemical reactivity and biological activity. Hydrazones, including this compound, are known for their ability to form stable complexes with various biomolecules, which can influence their pharmacological properties.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 75 | Various bacterial strains |

| Derivative A | 6.25 | Mycobacterium tuberculosis |

| Derivative B | 0.20 | Staphylococcus aureus |

Studies have shown that certain hydrazone derivatives synthesized from this compound possess minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Mycobacterium tuberculosis, indicating potent antitubercular activity .

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. Several studies have reported that derivatives of this compound can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| MDA-MB 231 | 6.7 | Aryl hydrazone derivative |

| HepG2 | 4-17 | Acetyl hydrazone derivatives |

Research has indicated that certain derivatives exhibit IC50 values in the micromolar range against breast cancer cell lines, showcasing their potential as anticancer agents .

3. Antiviral Activity

Recent investigations into the antiviral properties of this compound have yielded promising results. Compounds derived from this compound have shown comparable efficacy to established antiviral drugs like Tamiflu against influenza viruses.

- A specific derivative demonstrated binding energies indicative of strong interactions with viral proteins, suggesting potential as a therapeutic agent for viral infections .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many hydrazone derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- DNA Interaction : Some compounds exhibit the ability to intercalate with DNA, leading to cytotoxic effects in rapidly dividing cells.

- Antioxidant Properties : Hydrazones can scavenge free radicals, thereby reducing oxidative stress and associated cellular damage.

Case Studies

A number of case studies have highlighted the practical applications and effectiveness of this compound derivatives:

- Antitubercular Agents : A study synthesized a series of hydrazones from isonicotinic acid hydrazide that exhibited significant antitubercular activity with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various strains .

- Anticancer Research : In vitro studies on hydrazone derivatives targeting breast cancer cell lines revealed promising results, with IC50 values indicating effective growth inhibition .

- Antiviral Studies : The antiviral efficacy of specific hydrazine derivatives was evaluated against H1N1 strains, demonstrating potential for further development into antiviral therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.